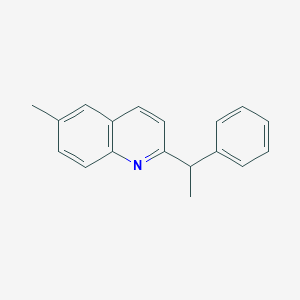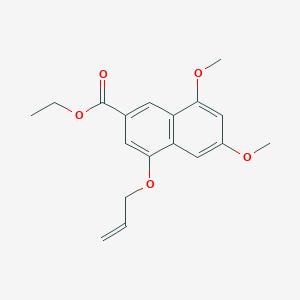![molecular formula C16H28Br2O2 B14239361 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane CAS No. 544476-90-6](/img/structure/B14239361.png)
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane is a chemical compound with the molecular formula C15H27Br2O It is characterized by the presence of a dibromoalkene group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane typically involves the reaction of 11,11-dibromoundec-10-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions using solvents like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The dibromoalkene group can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the dibromoalkene group to alkenes or alkanes.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alkenes/Alkanes: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dibromoalkene group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane involves its interaction with various molecular targets. The dibromoalkene group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2-[(11-Bromoundec-10-EN-1-YL)oxy]oxane
- 2-[(11,11-Dichloroundec-10-EN-1-YL)oxy]oxane
- 2-[(11,11-Difluoroundec-10-EN-1-YL)oxy]oxane
Uniqueness
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane is unique due to the presence of two bromine atoms, which confer distinct reactivity and chemical properties compared to its mono-bromo, dichloro, and difluoro analogs. This makes it particularly useful in applications requiring specific reactivity and selectivity.
特性
CAS番号 |
544476-90-6 |
|---|---|
分子式 |
C16H28Br2O2 |
分子量 |
412.2 g/mol |
IUPAC名 |
2-(11,11-dibromoundec-10-enoxy)oxane |
InChI |
InChI=1S/C16H28Br2O2/c17-15(18)11-7-5-3-1-2-4-6-9-13-19-16-12-8-10-14-20-16/h11,16H,1-10,12-14H2 |
InChIキー |
AMOHHOOETJDRHT-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCCCCCCCCC=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




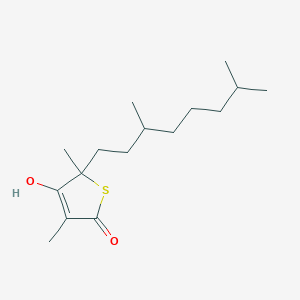
methanone](/img/structure/B14239296.png)
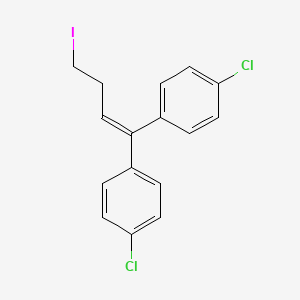
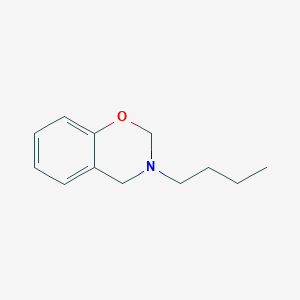
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)
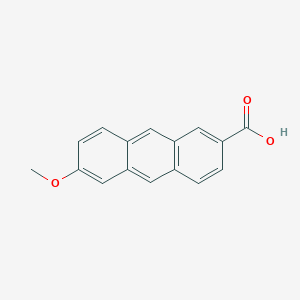
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
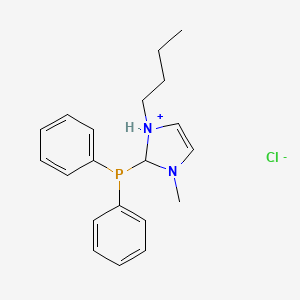
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
